2-Methylbenzofuran-5,7-diamine
Description
2-Methylbenzofuran-5,7-diamine is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the 2-position and amine groups at the 5- and 7-positions. This article compares these aspects using evidence-derived data from related compounds.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-5,7-diamine |
InChI |
InChI=1S/C9H10N2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4H,10-11H2,1H3 |
InChI Key |
ASZPHWHTLNZSOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2O1)N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Methylbenzofuran-5,7-diamine can be achieved through several synthetic routes. One common method involves the cyclization of salicylaldehyde derivatives with appropriate amine precursors under specific reaction conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
2-Methylbenzofuran-5,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylbenzofuran-5,7-diamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, have shown potential as antimicrobial, anticancer, and antiviral agents . In the industry, these compounds are used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Methylbenzofuran-5,7-diamine involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes in microbial and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Lumazine Derivatives ()
The synthesis of 1-methyllumazine-6,7-diamine (26) and 3-methyllumazine-6,7-diamine (27) involves condensation reactions between methyluracil-diaminemonohydrochloride derivatives and methylcyanoformimidate in dimethylformamide (DMF) under heating . These compounds share a pyrimidine-dione core with diamino substituents, differing from 2-methylbenzofuran-5,7-diamine in their heterocyclic backbone (pyrimidine vs. benzofuran) and substituent positions (6,7-diamine vs. 5,7-diamine).
CDK-Inhibiting Diamines ()
Pyrazolo[1,5-a]pyrimidine-5,7-diamine derivatives (e.g., WO2015124941) are patented as cyclin-dependent kinase (CDK) inhibitors for cancer therapy . While structurally distinct from benzofurans, their diamine substitution pattern highlights the pharmaceutical relevance of such functional groups in targeting kinase activity.
Ethalfluralin ()
N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine (ethalfluralin) is a pesticide with nitro and trifluoromethyl groups . Though unrelated in core structure, its benzenamine framework underscores the diversity of diamine applications in agrochemicals.
Key Observations :
Physicochemical Properties
Table 2: Physical Properties of Selected Diamines
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
